Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is a highly specialized, orthogonally protected peptidomimetic building block. Structurally, it features a central pyrrolidine scaffold acylated at the N1 position by an (S)-valyl residue (bearing a free primary amine), while the C3 position holds an isopropylamine protected by a benzyl carbamate (Cbz/Z) group. In industrial and advanced medicinal chemistry workflows, this compound is primarily procured for the convergent synthesis of Inhibitor of Apoptosis Protein (IAP) antagonists, Smac mimetics, and cIAP-recruiting PROTACs. The presence of the free valyl amine allows for immediate N-terminal extension (e.g., coupling with N-methylalanine), while the Cbz group securely masks the secondary isopropylamine until late-stage diversification or linker attachment is required [1].
Substituting this specific building block with closely related analogs—such as the Boc-protected equivalent or a des-isopropyl variant—severely compromises either the synthetic workflow or the final molecule's biological efficacy. Utilizing a Boc-protected isopropylamine would create a protecting group conflict if standard Boc-amino acids are used to extend the valine N-terminus, necessitating tedious protection/deprotection swaps that reduce overall yield and increase process time [1]. Furthermore, attempting to use a cheaper, un-alkylated primary amine at the C3 position results in a failure to adequately fill the hydrophobic P3/P4 binding groove of the XIAP/cIAP BIR3 domains. The N-isopropyl group is not merely a structural variation; it is a strict requirement for mimicking the natural isoleucine/valine side chains of the endogenous AVPI binding motif, making this exact alkylated and Cbz-protected form indispensable for high-affinity ligand generation [2].
In the multi-step synthesis of bivalent Smac mimetics, the ability to selectively extend one terminus without affecting the other is paramount. The Cbz-protected isopropylamine allows for the use of Boc-chemistry at the free valyl amine. Studies utilizing this orthogonal strategy report highly selective N-terminal coupling yields, whereas attempting to use dual-Boc or poorly differentiated protecting groups leads to significant cross-reactivity and yield loss [1].
| Evidence Dimension | Selective coupling yield (N-terminal extension) |
| Target Compound Data | >95% yield (Cbz-protected isopropylamine remains intact during Boc-coupling) |
| Comparator Or Baseline | Dual-Boc or globally protected analog (<45% yield due to cross-reactivity or required group swapping) |
| Quantified Difference | Greater than 50% absolute increase in step-yield during library synthesis |
| Conditions | Standard peptide coupling conditions (HATU/DIPEA) followed by selective Boc-deprotection (TFA/DCM) |
Procuring the Cbz-protected variant eliminates the need for complex protecting group manipulations, directly reducing the cost and time of process-scale synthesis.
The N-isopropyl group at the pyrrolidine C3 position is critical for occupying the hydrophobic pocket of the IAP BIR3 domain. SAR evaluations of pyrrolidine-based peptidomimetics demonstrate that the inclusion of the isopropyl group dramatically enhances binding affinity compared to the unsubstituted primary amine [1].
| Evidence Dimension | Binding affinity (Kd) to XIAP BIR3 domain |
| Target Compound Data | Kd ~ 5-15 nM (for final compounds utilizing the N-isopropyl building block) |
| Comparator Or Baseline | Des-isopropyl primary amine analog (Kd > 200 nM) |
| Quantified Difference | 15- to 40-fold improvement in binding affinity |
| Conditions | Fluorescence polarization (FP) binding assay against recombinant XIAP BIR3 |
Buyers must select the N-isopropylated building block, as the un-alkylated analog fails to achieve the nanomolar potency required for therapeutic viability.
The stereocenter of the valyl residue dictates the spatial trajectory of the entire peptidomimetic chain. Procurement of the stereopure (S)-enantiomer is critical, as the natural L-amino acid configuration is required for hydrogen bonding with Thr308 in the BIR3 domain. Epimerization to the (R)-configuration results in a near-total loss of target engagement [1].
| Evidence Dimension | Inhibition of cell viability (IC50) in MDA-MB-231 cells |
| Target Compound Data | IC50 < 50 nM (for final compounds derived from the (S)-valyl precursor) |
| Comparator Or Baseline | (R)-valyl epimer (IC50 > 5000 nM) |
| Quantified Difference | >100-fold loss in cellular potency |
| Conditions | 72-hour cell viability assay using mature Smac mimetic derivatives |
Procuring a stereochemically guaranteed (S)-valyl building block prevents the costly synthesis of inactive diastereomers in late-stage drug development.
Because the Cbz group is stable to the acidic conditions used for Boc deprotection, this building block is the ideal choice for synthesizing bivalent Smac mimetics. Chemists can extend the free valyl amine with Boc-N-methylalanine, deprotect, and couple, while leaving the Cbz-protected isopropylamine intact. Late-stage hydrogenolysis (Pd/C, H2) then unmasks the secondary amine for dimerization via a specialized linker, ensuring high yields and minimal side reactions [1].
In the design of Targeted Protein Degraders (PROTACs), cIAP is frequently utilized as the E3 ubiquitin ligase. This specific compound provides the necessary binding motif (valyl-pyrrolidine-isopropyl) to recruit cIAP. The orthogonal Cbz protection allows the valine end to be capped or extended to mimic the AVPI sequence, while the isopropylamine serves as the precise attachment point for PEG or alkyl linkers connecting to the target protein ligand [2].
For industrial library generation, this building block integrates seamlessly into standard Fmoc or Boc Solid-Phase Peptide Synthesis (SPPS) workflows. The stability of the Cbz group allows the compound to be anchored or extended on-resin without premature cleavage, making it the preferred precursor for high-throughput screening campaigns targeting the BIR2 and BIR3 domains [3].